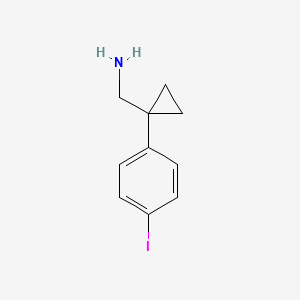

(1-(4-Iodophenyl)cyclopropyl)methanamine

Description

BenchChem offers high-quality (1-(4-Iodophenyl)cyclopropyl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-(4-Iodophenyl)cyclopropyl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[1-(4-iodophenyl)cyclopropyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12IN/c11-9-3-1-8(2-4-9)10(7-12)5-6-10/h1-4H,5-7,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUXQSOBDZFWDQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CN)C2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (1-(4-Iodophenyl)cyclopropyl)methanamine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Cyclopropylamine Moiety in Modern Medicinal Chemistry

The cyclopropylamine scaffold has emerged as a privileged structural motif in contemporary drug discovery. Its inherent conformational rigidity, conferred by the three-membered ring, can significantly enhance binding affinity and selectivity for biological targets.[1][2] Furthermore, the cyclopropane ring is often resistant to metabolic degradation, which can improve a drug candidate's pharmacokinetic profile.[1] This unique combination of properties has established cyclopropylamines as valuable building blocks in the design of therapeutics for a range of diseases, including cancer and neurological disorders.[1][2]

(1-(4-Iodophenyl)cyclopropyl)methanamine is a particularly noteworthy derivative within this class of compounds. The presence of an iodine atom on the phenyl ring offers a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of (1-(4-Iodophenyl)cyclopropyl)methanamine, tailored for professionals in the field of drug development.

Physicochemical and Spectroscopic Properties

While specific experimental data for (1-(4-Iodophenyl)cyclopropyl)methanamine is not widely available in the public domain, we can infer its key properties based on data from closely related analogs and general principles of organic chemistry.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Rationale/Comparison with Analogs |

| Molecular Formula | C₁₀H₁₂IN | Based on chemical structure |

| Molecular Weight | 273.11 g/mol | Calculated from the molecular formula |

| Appearance | Off-white to pale yellow solid | Analogs such as the chloro-substituted version are solids.[3] |

| Melting Point | > 150 °C (as HCl salt) | Expected to be a high-melting solid, typical for amine salts. |

| Boiling Point | > 300 °C at 760 mmHg | High boiling point is expected due to the molecular weight and polarity. |

| Solubility | Soluble in DMSO and methanol. Limited solubility in water (as free base). The hydrochloride salt is expected to have higher aqueous solubility. | General solubility trends for similar organic amines. |

| pKa | ~9-10 | The primary amine group's basicity is comparable to other benzylic amines. |

| LogP | ~2.5 - 3.0 | The iodophenyl group increases lipophilicity compared to unsubstituted analogs. |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclopropyl, aminomethyl, and aromatic protons. The cyclopropyl protons will appear as complex multiplets in the upfield region (typically 0.5-1.5 ppm). The aminomethyl protons (CH₂-NH₂) will likely be a singlet or a multiplet around 2.5-3.0 ppm. The aromatic protons will present as two doublets in the downfield region (around 7.0-7.8 ppm), characteristic of a 1,4-disubstituted benzene ring.

-

¹³C NMR: The carbon NMR will display distinct signals for the cyclopropyl carbons (typically 10-25 ppm), the aminomethyl carbon (around 40-50 ppm), and the aromatic carbons (120-145 ppm), including the carbon bearing the iodine atom which will have a characteristic chemical shift.

Mass Spectrometry (MS):

Electron impact (EI) or electrospray ionization (ESI) mass spectrometry would be expected to show the molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ at m/z 273 or 274, respectively. Characteristic fragmentation patterns would likely involve the loss of the aminomethyl group and cleavage of the cyclopropane ring.

Synthesis of (1-(4-Iodophenyl)cyclopropyl)methanamine

A robust and scalable synthesis of (1-(4-Iodophenyl)cyclopropyl)methanamine can be envisioned via a two-step process starting from 4-iodophenylacetonitrile. This involves the formation of the key intermediate, 1-(4-iodophenyl)cyclopropanecarbonitrile, followed by its reduction to the target primary amine.

Experimental Protocol: Synthesis of 1-(4-Iodophenyl)cyclopropanecarbonitrile

This protocol is adapted from established methods for the synthesis of related arylcyclopropanecarbonitriles.

Materials:

-

4-Iodophenylacetonitrile

-

1,2-Dibromoethane

-

Sodium hydroxide (NaOH)

-

Phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB)

-

Toluene

-

Deionized water

Procedure:

-

To a stirred solution of 4-iodophenylacetonitrile (1 equivalent) and a catalytic amount of TBAB (0.05 equivalents) in toluene, add a 50% aqueous solution of NaOH.

-

Heat the mixture to 40-50 °C and add 1,2-dibromoethane (1.2 equivalents) dropwise over 1-2 hours.

-

Maintain the reaction at 50-60 °C and monitor its progress by TLC or GC-MS until the starting material is consumed.

-

Cool the reaction mixture to room temperature and dilute with water.

-

Separate the organic layer, and extract the aqueous layer with toluene.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford 1-(4-iodophenyl)cyclopropanecarbonitrile.

Experimental Protocol: Reduction of 1-(4-Iodophenyl)cyclopropanecarbonitrile to (1-(4-Iodophenyl)cyclopropyl)methanamine

The reduction of the nitrile to the primary amine can be achieved using various reducing agents. Lithium aluminum hydride (LiAlH₄) is a powerful and effective choice for this transformation.

Materials:

-

1-(4-Iodophenyl)cyclopropanecarbonitrile

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Deionized water

-

15% Aqueous sodium hydroxide solution

-

Anhydrous sodium sulfate

Procedure:

-

To a stirred suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 1-(4-iodophenyl)cyclopropanecarbonitrile (1 equivalent) in anhydrous THF dropwise at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, 15% aqueous NaOH solution, and then more water (Fieser workup).

-

Stir the resulting mixture at room temperature for 30 minutes, then filter through a pad of Celite®.

-

Wash the filter cake with THF.

-

Combine the filtrate and washings and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield (1-(4-Iodophenyl)cyclopropyl)methanamine. Further purification can be achieved by distillation under reduced pressure or by conversion to its hydrochloride salt and recrystallization.

Caption: Synthetic route to (1-(4-Iodophenyl)cyclopropyl)methanamine.

Chemical Reactivity and Applications in Drug Discovery

The chemical reactivity of (1-(4-Iodophenyl)cyclopropyl)methanamine is dominated by the primary amine and the iodophenyl group. The amine functionality allows for a wide range of derivatization reactions, including amidation, alkylation, and reductive amination, to explore the SAR of the pharmacophore.

The carbon-iodine bond is a key feature for synthetic diversification. It readily participates in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. This enables the introduction of a wide array of substituents at the 4-position of the phenyl ring, providing a powerful tool for optimizing the compound's biological activity and physicochemical properties.

Caption: Key reaction pathways for derivatization.

Derivatives of phenylcyclopropylamines have shown promise as inhibitors of various enzymes, including monoamine oxidase (MAO) and lysine-specific demethylase 1 (LSD1), making them relevant for the treatment of depression and cancer, respectively.[1][2] The unique structural and electronic properties of (1-(4-Iodophenyl)cyclopropyl)methanamine make it an attractive starting point for the development of novel inhibitors targeting these and other enzymes.

Safety and Handling

As with any research chemical, (1-(4-Iodophenyl)cyclopropyl)methanamine should be handled with appropriate safety precautions. It is expected to be an irritant to the skin, eyes, and respiratory system. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) of closely related compounds until a specific one for the title compound is available.

Conclusion

(1-(4-Iodophenyl)cyclopropyl)methanamine represents a valuable and versatile building block for medicinal chemistry and drug discovery. Its combination of a metabolically robust cyclopropylamine core and a synthetically tractable iodophenyl group provides a powerful platform for the generation of diverse compound libraries. The synthetic route outlined in this guide offers a practical approach to accessing this important intermediate. Further exploration of the derivatization and biological evaluation of this compound and its analogs is warranted to fully realize its therapeutic potential.

References

- Khan, M. N. A., Suzuki, T., & Miyata, N. (2013). An overview of phenylcyclopropylamine derivatives: biochemical and biological significance and recent developments. Medicinal Research Reviews, 33(4), 873–910.

-

MDPI. (2022). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules. Retrieved from [Link]

-

Zhang, J., Wang, Y., Gao, W., & Yu, B. (2023). Progress in the Synthesis of 2-Phenylcyclopropylamine Derivatives. Chinese Journal of Pharmaceuticals, 54(6), 813-824. Retrieved from [Link]

- Goodwin, D. C., et al. (2007). trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1. Biochemistry, 46(14), 4306–4313.

- de Meijere, A., et al. (2014). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 10, 2336–2341.

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]

-

PubChem. (n.d.). [1-(4-Bromophenyl)cyclopropyl]methanol. Retrieved from [Link]

Sources

An In-depth Technical Guide to (1-(4-Iodophenyl)cyclopropyl)methanamine: A Versatile Building Block for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Cyclopropylamine Moiety in Medicinal Chemistry

The cyclopropylamine scaffold is a privileged structural motif in modern medicinal chemistry. The unique stereoelectronic properties of the three-membered ring—rigidity, enhanced p-character of the C-C bonds, and a distinct spatial vector for its substituents—offer medicinal chemists a powerful tool to modulate the pharmacological properties of drug candidates.[1] Cyclopropylamines are integral components of numerous approved drugs, including antidepressants and antibiotics, where the cyclopropyl group often enhances potency, improves metabolic stability, or fine-tunes selectivity for the biological target.[2][3]

(1-(4-Iodophenyl)cyclopropyl)methanamine (CAS Number: 630383-73-2) is a bifunctional synthetic building block of significant interest. It combines the desirable cyclopropylamine pharmacophore with a synthetically versatile iodophenyl group. The primary amine serves as a key nucleophile or a point for further functionalization, while the aryl iodide provides a reactive handle for a wide range of palladium- or copper-catalyzed cross-coupling reactions. This allows for the late-stage introduction of diverse chemical functionalities, making it an ideal intermediate for the construction of combinatorial libraries in the hit-to-lead and lead optimization phases of drug discovery.

This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of (1-(4-Iodophenyl)cyclopropyl)methanamine, offering field-proven insights for its effective utilization in research and development.

Physicochemical and Structural Properties

While extensive experimental data for this specific compound is not broadly published, its properties can be inferred from closely related analogs and standard computational models.

| Property | Value / Expected Range | Data Source |

| CAS Number | 630383-73-2 | N/A |

| Molecular Formula | C₁₀H₁₂IN | Calculated |

| Molecular Weight | 273.11 g/mol | Calculated |

| Appearance | Expected to be an off-white to yellow solid or a viscous oil | Analogy |

| Solubility | Expected to be soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Methanol (MeOH). | Analogy |

| Boiling Point | Not available; likely high due to the molecular weight and polarity. | N/A |

| Melting Point | Not available. | N/A |

Structural Analogs for Property Estimation:

-

Cyclopropyl(phenyl)methanamine (CAS 23459-38-3): Molecular Weight: 147.22 g/mol .[4]

-

1-Cyclopropyl-1-(6-methyl-2-pyridinyl)methanamine dihydrochloride (CAS Not Available): Molecular Weight: 235.15 g/mol , solid form.[5]

-

1-Cyclopropyl-1-(3-fluoro-4-methoxyphenyl)methanamine hydrochloride (CAS Not Available): Molecular Formula C₁₁H₁₅ClFNO, Predicted m/z for [M+H]⁺: 196.11322.[6]

Strategic Synthesis and Mechanistic Considerations

The synthesis of (1-(4-Iodophenyl)cyclopropyl)methanamine can be logically approached via a two-stage process: first, the construction of the key intermediate, 1-(4-iodophenyl)cyclopropanecarbonitrile, followed by the reduction of the nitrile to the primary amine.

Stage 1: Synthesis of 1-(4-Iodophenyl)cyclopropanecarbonitrile

The most direct and industrially scalable approach to 1-arylcyclopropanecarbonitriles involves the reaction of an arylacetonitrile with a 1,2-dihaloethane in the presence of a strong base. This method is an adaptation of the known synthesis of cyclopropanecarbonitrile from 4-chlorobutyronitrile.[7]

Reaction: (4-Iodophenyl)acetonitrile + 1,2-Dibromoethane → 1-(4-Iodophenyl)cyclopropanecarbonitrile

Causality of Experimental Choices:

-

Starting Materials: (4-Iodophenyl)acetonitrile is a commercially available and stable starting material. 1,2-Dibromoethane serves as the two-carbon electrophile required to form the cyclopropane ring.

-

Base: A strong base, such as sodium hydroxide (NaOH) in a phase-transfer catalysis (PTC) system or sodium amide (NaNH₂) in a suitable aprotic solvent, is required to deprotonate the benzylic position of the acetonitrile, forming a nucleophilic carbanion. The use of NaOH with a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) is often preferred for safety and scalability over sodium amide.

-

Solvent: Aprotic solvents are necessary to prevent quenching of the carbanion intermediate.[7] If a PTC system is used, a biphasic system (e.g., toluene/water) is employed.

-

Temperature: The initial deprotonation is often performed at room temperature, while the subsequent cyclization may require heating to facilitate the intramolecular nucleophilic substitution that closes the ring.

Experimental Protocol: Synthesis of 1-(4-Iodophenyl)cyclopropanecarbonitrile

-

To a stirred solution of (4-iodophenyl)acetonitrile (1.0 eq) and a phase-transfer catalyst such as tetrabutylammonium bromide (0.05 eq) in toluene, add a 50% aqueous solution of sodium hydroxide (3.0-4.0 eq).

-

To this biphasic mixture, add 1,2-dibromoethane (1.2 eq) dropwise over 30 minutes. The reaction is exothermic and may require external cooling to maintain the temperature between 25-35 °C.

-

After the addition is complete, heat the reaction mixture to 60-70 °C and stir vigorously for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the mixture to room temperature and dilute with water and toluene.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield 1-(4-iodophenyl)cyclopropanecarbonitrile.

Stage 2: Reduction of Nitrile to Primary Amine

The reduction of the nitrile group is the final step to obtain the target compound. Lithium aluminum hydride (LAH) is a powerful and reliable reducing agent for this transformation.

Reaction: 1-(4-Iodophenyl)cyclopropanecarbonitrile → (1-(4-Iodophenyl)cyclopropyl)methanamine

Causality of Experimental Choices:

-

Reducing Agent: LAH is highly effective for the reduction of nitriles to primary amines. Borane-THF complex (BH₃·THF) is a viable alternative, which can sometimes offer milder reaction conditions.

-

Solvent: Anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF) are required for LAH reductions due to the high reactivity of the hydride reagent with protic solvents.

-

Work-up: A careful, sequential addition of water and then a sodium hydroxide solution (Fieser workup) is a standard and safe method to quench the excess LAH and precipitate the aluminum salts, which can then be easily filtered off.

Experimental Protocol: Synthesis of (1-(4-Iodophenyl)cyclopropyl)methanamine

-

To a stirred suspension of lithium aluminum hydride (1.5-2.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 1-(4-iodophenyl)cyclopropanecarbonitrile (1.0 eq) in anhydrous THF dropwise at 0 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture back to 0 °C in an ice bath.

-

Carefully quench the reaction by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LAH used in grams.

-

Stir the resulting granular precipitate for 30 minutes, then filter it off through a pad of Celite. Wash the filter cake thoroughly with THF or ethyl acetate.

-

Combine the filtrates and concentrate under reduced pressure to yield the crude (1-(4-Iodophenyl)cyclopropyl)methanamine.

-

The product can be further purified by column chromatography or by conversion to its hydrochloride salt, precipitation, and subsequent liberation of the free base.

Overall Synthesis Workflow Diagram

Caption: Two-stage synthesis of the target compound.

Applications in Drug Discovery and Chemical Synthesis

The primary utility of (1-(4-Iodophenyl)cyclopropyl)methanamine is as a versatile intermediate for the synthesis of more complex molecules, particularly in the context of drug discovery.

Scaffold for Bioactive Molecules

The core (1-phenylcyclopropyl)methanamine structure is a known pharmacophore. For instance, derivatives of this class have been investigated for their potential as monoamine oxidase (MAO) inhibitors for the treatment of depression and other neurological disorders.[2] The amine moiety can interact with key residues in enzyme active sites, while the phenyl ring can be decorated to optimize binding and pharmacokinetic properties.

Platform for Cross-Coupling Chemistry

The aryl iodide is the key feature that elevates this compound to a highly valuable building block. It serves as a precursor for a variety of metal-catalyzed cross-coupling reactions, allowing for the efficient construction of C-C, C-N, and C-O bonds.

-

Suzuki Coupling: Reaction with boronic acids or esters to introduce new aryl or heteroaryl groups.

-

Sonogashira Coupling: Reaction with terminal alkynes to form aryl-alkyne structures.

-

Heck Coupling: Reaction with alkenes.

-

Buchwald-Hartwig Amination: Reaction with amines to form diarylamine or aryl-alkylamine linkages.

This synthetic flexibility allows researchers to rapidly generate a library of analogs from a single, advanced intermediate, which is a highly efficient strategy in lead optimization.

Cross-Coupling Workflow Diagram

Caption: Key cross-coupling reactions.

Characterization and Quality Control

Ensuring the identity and purity of (1-(4-Iodophenyl)cyclopropyl)methanamine is critical for its use in subsequent synthetic steps. A combination of spectroscopic and chromatographic methods should be employed for full characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Should show characteristic signals for the aromatic protons (typically two doublets in the 7-8 ppm region), the aminomethyl protons (a singlet or AB quartet adjacent to the cyclopropyl group), and the diastereotopic protons of the cyclopropane ring (complex multiplets in the upfield region, typically 0.5-1.5 ppm).

-

¹³C NMR: Will confirm the number of unique carbon environments, including the quaternary carbon of the cyclopropane ring attached to the phenyl group, and the carbon bearing the iodine atom (typically in the 90-100 ppm range).

-

-

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) mass spectrometry should show a prominent [M+H]⁺ ion at approximately m/z 274.00. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

-

-

Infrared (IR) Spectroscopy:

-

Will show characteristic N-H stretching bands for the primary amine (around 3300-3400 cm⁻¹) and C-H stretching for the aromatic and aliphatic portions.

-

-

Chromatography:

-

Thin-Layer Chromatography (TLC): For monitoring reaction progress and assessing purity.

-

High-Performance Liquid Chromatography (HPLC): To determine purity with high accuracy.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Can be used if the compound is sufficiently volatile and thermally stable.

-

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the importance of proper safety protocols.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

-

Handling: This compound should be handled in a well-ventilated fume hood. It is an amine and may be corrosive or irritating to the skin and eyes. The toxicological properties have not been fully investigated, so it should be treated as a potentially hazardous substance.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents and acids.

Conclusion

(1-(4-Iodophenyl)cyclopropyl)methanamine is a high-value building block for chemical synthesis and drug discovery. Its structure offers the dual advantages of a proven cyclopropylamine pharmacophore and a versatile aryl iodide handle for diversification through cross-coupling chemistry. While its synthesis requires careful execution of multi-step procedures, the protocols outlined in this guide, based on established chemical principles, provide a reliable pathway to this important intermediate. By understanding its synthesis, properties, and synthetic utility, researchers can effectively leverage this compound to accelerate the discovery and development of novel therapeutics.

References

-

Bertus, P., & Szymoniak, J. (2001). New and easy route to primary cyclopropylamines from nitriles. Chemical Communications, (17), 1792-1793. Available at: [Link]

-

Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmacological Reports, 8(4), 230. Available at: [Link]

-

Meanwell, N. A., et al. (2009). A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor-1 Receptor Antagonist. Journal of Medicinal Chemistry, 52(23), 7653-68. Available at: [Link]

- CN101993393A - Method for artificially synthesizing cyclopropanecarbonitrile. Google Patents.

-

Scientific Update. The Cyclopropyl Group in Medicinal Chemistry. Available at: [Link]

-

Padmashali, B., et al. (2014). Synthesis, Characterization and Antibacterial Studies For N-Alkyl and N-Aryl of [1-(4-Chlorophenyl) Cyclopropyl] (Piperazin-1-Yl) Methanone Derivatives. Journal of Applicable Chemistry, 3(1), 110-116. Available at: [Link]

-

Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Available at: [Link]

- EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. Google Patents.

-

PubChem. Cyclopropyl(phenyl)methanamine. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. 1-Cyclopropyl-1-(6-methyl-2-pyridinyl)methanamine dihydrochloride. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. 1-cyclopropyl-1-(3-fluoro-4-methoxyphenyl)methanamine hydrochloride. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. Sodium hydroxide CAS#: 1310-73-2 [m.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. longdom.org [longdom.org]

- 4. Cyclopropyl(phenyl)methanamine | C10H13N | CID 3281515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Cyclopropyl-1-(6-methyl-2-pyridinyl)methanamine dihydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. PubChemLite - 1-cyclopropyl-1-(3-fluoro-4-methoxyphenyl)methanamine hydrochloride (C11H14FNO) [pubchemlite.lcsb.uni.lu]

- 7. CN101993393A - Method for artificially synthesizing cyclopropanecarbonitrile - Google Patents [patents.google.com]

Spectroscopic Characterization of (1-(4-Iodophenyl)cyclopropyl)methanamine: A Predictive Technical Guide

Introduction

(1-(4-Iodophenyl)cyclopropyl)methanamine is a novel small molecule with potential applications in medicinal chemistry and drug development. Its unique structural motif, combining a substituted phenyl ring, a cyclopropyl group, and a primary amine, presents an interesting profile for spectroscopic analysis. This technical guide provides a detailed predictive overview of the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data for this compound. Due to the limited availability of public experimental data for this specific molecule, this guide leverages established spectroscopic principles and data from analogous compounds to provide a robust, predictive framework for researchers. This document is intended to serve as a foundational resource for scientists engaged in the synthesis, identification, and characterization of (1-(4-Iodophenyl)cyclopropyl)methanamine and related structures.

Molecular Structure and Expected Spectroscopic Features

The chemical structure of (1-(4-Iodophenyl)cyclopropyl)methanamine is characterized by several key functional groups that will give rise to distinct spectroscopic signals. Understanding these structural components is crucial for interpreting the predicted spectra.

Figure 1. Chemical structure of (1-(4-Iodophenyl)cyclopropyl)methanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For (1-(4-Iodophenyl)cyclopropyl)methanamine, both ¹H and ¹³C NMR will provide critical information for structural confirmation.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic, aminomethyl, and cyclopropyl protons. The chemical shifts are influenced by the electronic environment of the protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| Aromatic (2H, ortho to I) | 7.6 - 7.8 | Doublet | 8.0 - 9.0 | Deshielded due to the electron-withdrawing effect of the iodine atom. |

| Aromatic (2H, meta to I) | 7.0 - 7.2 | Doublet | 8.0 - 9.0 | Less deshielded compared to the ortho protons. |

| Aminomethyl (-CH₂NH₂) | 2.8 - 3.0 | Singlet | - | Protons on the carbon adjacent to the amine group. The signal may be broadened. |

| Amine (-NH₂) | 1.5 - 2.5 | Broad Singlet | - | Chemical shift and broadening are highly dependent on solvent and concentration due to hydrogen bonding and exchange. |

| Cyclopropyl (-CH₂-) | 0.8 - 1.2 | Multiplet | Complex | The diastereotopic protons of the cyclopropyl ring will exhibit complex splitting patterns. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will complement the ¹H NMR data by providing information on the carbon skeleton.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| Aromatic (C-I) | 90 - 95 | The carbon directly attached to iodine is significantly shielded. |

| Aromatic (C, ortho to I) | 137 - 140 | Deshielded due to the inductive effect of iodine. |

| Aromatic (C, meta to I) | 128 - 130 | Less affected by the iodine substituent. |

| Aromatic (Quaternary C) | 145 - 150 | The carbon attached to the cyclopropyl group. |

| Aminomethyl (-CH₂NH₂) | 45 - 50 | Typical range for a carbon attached to a primary amine. |

| Quaternary Cyclopropyl (C) | 20 - 25 | The spiro carbon of the cyclopropyl ring. |

| Cyclopropyl (-CH₂-) | 10 - 15 | Shielded due to the strained ring structure. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of (1-(4-Iodophenyl)cyclopropyl)methanamine in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

A longer acquisition time will be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

Figure 3. Workflow for Mass Spectrometry analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Predicted IR Spectrum

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type | Rationale |

| N-H (Amine) | 3300 - 3500 | Stretch | A primary amine will show two bands in this region. The bands may be broad. [1] |

| C-H (Aromatic) | 3000 - 3100 | Stretch | Characteristic of C-H bonds on a phenyl ring. |

| C-H (Aliphatic) | 2850 - 3000 | Stretch | Corresponding to the C-H bonds of the aminomethyl and cyclopropyl groups. |

| C=C (Aromatic) | 1450 - 1600 | Stretch | Skeletal vibrations of the phenyl ring. |

| N-H (Amine) | 1550 - 1650 | Bend | Scissoring vibration of the primary amine. [1] |

| C-I | 500 - 600 | Stretch | The carbon-iodine bond vibration is expected in the far-IR region. |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

-

Liquid/Solution: Cast a thin film of the sample onto a salt plate (e.g., NaCl or KBr).

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment or the pure KBr pellet/salt plate.

-

Record the sample spectrum over the range of 4000 - 400 cm⁻¹.

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Analysis: Subtract the background spectrum from the sample spectrum. Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Figure 4. Workflow for FTIR analysis.

Conclusion

This technical guide provides a comprehensive predictive analysis of the NMR, MS, and IR spectroscopic data for (1-(4-Iodophenyl)cyclopropyl)methanamine. The predicted spectra and fragmentation patterns are based on established principles and data from analogous compounds. This information will be a valuable resource for researchers in the synthesis and characterization of this and related molecules, enabling them to anticipate and interpret their experimental results with greater confidence. It is important to note that while these predictions are scientifically grounded, experimental verification is essential for definitive structural confirmation.

References

-

PubChem. (n.d.). 1-(4-iodophenyl)-n-methylpropan-2-amine. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Cyclopropylamine. In NIST Chemistry WebBook. Retrieved from [Link]

- Mallikarjuna, S. M., Padmashali, B., Sandeep, C., Siddesh, M. B., Nagesh, H. K., & Thriveni, K. S. (2014). Synthesis, Characterization and Antibacterial Studies For N-Alkyl and N-Aryl of [1-(4-Chlorophenyl) Cyclopropyl] (Piperazin-1-Yl) Methanone Derivatives. Journal of Applicable Chemistry, 3(1), 110-116.

-

MDPI. (2025). (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. Retrieved from [Link]

- Jaishetty, N., Palanisamy, K., Maruthapillai, A., & Jaishetty, R. (2016). Trace Level Quantification of the (−)2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol Genotoxic Impurity in Efavirenz Drug Substance and Drug Product Using LC–MS/MS. Scientia Pharmaceutica, 84(3), 456-466.

-

Knowledge UChicago. (n.d.). Supporting Information. Retrieved from [Link]

-

Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. Retrieved from [Link]

-

Reddit. (2023). 1H-NMR of Cyclopropylamine HCl salt. Retrieved from [Link]

-

PubChem. (n.d.). Cyclopropyl(phenyl)methanamine. Retrieved from [Link]

-

PubChemLite. (n.d.). 1-cyclopropyl-1-(4-methoxyphenyl)methanamine hydrochloride. Retrieved from [Link]

Sources

Navigating the Synthesis of a Key Building Block: A Technical Guide to (1-(4-Iodophenyl)cyclopropyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(1-(4-Iodophenyl)cyclopropyl)methanamine represents a valuable, yet commercially elusive, building block for medicinal chemistry and drug discovery. Its unique structural motif, combining a cyclopropylamine core with a synthetically versatile iodophenyl group, offers a compelling scaffold for the development of novel therapeutics. This guide provides an in-depth analysis of the commercial landscape, followed by a detailed exploration of robust synthetic strategies to empower researchers in obtaining this key intermediate. We will delve into the mechanistic underpinnings of the most promising synthetic routes, offering field-proven insights and step-by-step protocols to facilitate its successful preparation.

Commercial Availability: A Landscape of Analogs

A thorough survey of major chemical suppliers reveals that (1-(4-Iodophenyl)cyclopropyl)methanamine is not a readily available, off-the-shelf compound. However, the commercial availability of structurally related analogs provides valuable context and access to similar scaffolds for initial studies.

| Compound Name | Halogen Substitution | Supplier Example | Notes |

| [1-(4-Bromophenyl)cyclopropyl]methanamine | Bromo | Sigma-Aldrich | Available for early discovery research; analytical data not provided by the supplier.[1] |

| 1-[1-(4-Chlorophenyl)cyclopropyl]methanamine | Chloro | Sigma-Aldrich | Product of ChemBridge Corp., supplied for research purposes.[2] |

| (1-(4-(Trifluoromethoxy)phenyl)cyclopropyl)methanamine hydrochloride | Trifluoromethoxy | Sigma-Aldrich | Available as a hydrochloride salt.[3] |

The presence of these analogs suggests that the core 1-phenylcyclopropylamine structure is synthetically accessible. The absence of the iodo-variant is likely due to its more specialized nature, often prepared on-demand for specific synthetic campaigns. Therefore, for researchers requiring (1-(4-Iodophenyl)cyclopropyl)methanamine, custom synthesis is the most viable path forward.

The Strategic Importance of the Cyclopropylamine Moiety in Drug Discovery

The cyclopropyl ring is an increasingly utilized structural element in modern drug design. Its incorporation can confer a range of desirable pharmacological properties.[4] The strained three-membered ring introduces conformational rigidity, which can lead to enhanced binding affinity and selectivity for a biological target. Furthermore, the cyclopropyl group can improve metabolic stability by blocking sites of oxidation and can modulate physicochemical properties such as lipophilicity and aqueous solubility, thereby improving oral bioavailability.[4]

The primary amine of the cyclopropylamine moiety provides a key handle for further synthetic elaboration, allowing for the introduction of a wide variety of functional groups to explore structure-activity relationships (SAR). The 4-iodophenyl substituent is particularly valuable, serving as a versatile precursor for a multitude of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig) to introduce further molecular complexity.

Recommended Synthetic Routes to (1-(4-Iodophenyl)cyclopropyl)methanamine

Given the lack of direct commercial sources, this section provides a detailed guide to the most promising synthetic strategies for the preparation of (1-(4-Iodophenyl)cyclopropyl)methanamine.

The Kulinkovich-Szymoniak Reaction: A Direct Approach from Nitriles

The Kulinkovich-Szymoniak reaction is a powerful and direct method for the synthesis of primary cyclopropylamines from nitriles.[1] This one-step procedure involves the titanium(II)-mediated coupling of a nitrile with a Grignard reagent, followed by the addition of a Lewis acid to facilitate the formation of the cyclopropylamine.[1]

Conceptual Workflow for the Kulinkovich-Szymoniak Synthesis

Caption: Kulinkovich-Szymoniak reaction workflow.

Experimental Protocol:

-

Reaction Setup: To a solution of 4-iodobenzonitrile (1.0 eq) in anhydrous diethyl ether or THF under an inert atmosphere (argon or nitrogen), add titanium(IV) isopropoxide (1.1 eq).

-

Grignard Addition: Cool the mixture to -70 °C and add ethylmagnesium bromide (2.2 eq) dropwise, maintaining the temperature below -60 °C.

-

Warming and Intermediate Formation: Allow the reaction mixture to slowly warm to room temperature and stir for 2-3 hours.

-

Lewis Acid Addition: Cool the mixture to 0 °C and add boron trifluoride etherate (1.1 eq) dropwise.

-

Quenching and Work-up: Stir the reaction at room temperature for an additional 1-2 hours. Quench the reaction by the slow addition of aqueous sodium hydroxide or saturated aqueous sodium bicarbonate.

-

Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Grignard reagents and titanium alkoxides are highly sensitive to moisture. The use of anhydrous solvents and an inert atmosphere is critical to prevent their decomposition.

-

Low-Temperature Addition: The dropwise addition of the Grignard reagent at low temperatures helps to control the exothermic reaction and prevent side reactions.

-

Lewis Acid Promoter: The addition of a Lewis acid, such as BF3·OEt2, is crucial for facilitating the ring contraction and formation of the cyclopropylamine.[1]

Reductive Amination of 1-(4-Iodophenyl)cyclopropyl Ketone

An alternative, two-step approach involves the synthesis of a ketone intermediate followed by reductive amination. This strategy offers flexibility as the intermediate ketone can also be a valuable building block.

Workflow for Reductive Amination Approach

Caption: Reductive amination synthetic pathway.

Step 1: Synthesis of 1-(4-Iodophenyl)cyclopropyl Ketone

This intermediate can be prepared via several methods, including the reaction of 4-iodobenzoyl chloride with a cyclopropyl organometallic reagent or the cyclopropanation of 4'-iodoacetophenone.

Step 2: Reductive Amination

Experimental Protocol:

-

Imine Formation: To a solution of 1-(4-iodophenyl)cyclopropyl ketone (1.0 eq) in methanol, add an ammonia source, such as ammonium acetate (5-10 eq). The reaction can be stirred at room temperature until imine formation is complete (monitored by TLC or LC-MS).

-

Reduction: Cool the mixture to 0 °C and add a reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3), in portions.[5]

-

Work-up and Purification: Allow the reaction to warm to room temperature and stir until the reduction is complete. Quench the reaction with water and adjust the pH to basic with aqueous NaOH. Extract the product with an organic solvent, dry the combined organic layers, and purify by column chromatography.

Causality Behind Experimental Choices:

-

Choice of Reducing Agent: Sodium cyanoborohydride is effective at reducing imines in the presence of ketones, but it is toxic. Sodium triacetoxyborohydride is a milder and less toxic alternative that is often preferred.[5]

-

pH Control: The reaction is typically carried out under mildly acidic conditions to promote imine formation. The work-up involves basification to ensure the product is in its free amine form for extraction.

Safety and Handling

(1-(4-Iodophenyl)cyclopropyl)methanamine and its intermediates should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Toxicity: While specific toxicity data for the target compound is not available, cyclopropylamines as a class can be toxic and should be handled with care.[6] The intermediates and reagents used in the synthesis, such as Grignard reagents, titanium alkoxides, and reducing agents, have their own specific hazards that should be reviewed in their respective Safety Data Sheets (SDS).

-

Handling of Reagents: Grignard reagents are pyrophoric and react violently with water. Titanium(IV) isopropoxide is moisture-sensitive. Boron trifluoride etherate is corrosive. Sodium cyanoborohydride can release hydrogen cyanide gas upon contact with acid.

Conclusion

While (1-(4-Iodophenyl)cyclopropyl)methanamine is not commercially available, it can be reliably synthesized in the laboratory via well-established methods. The Kulinkovich-Szymoniak reaction offers a direct and efficient route from the corresponding nitrile. Alternatively, a two-step reductive amination pathway provides a flexible approach. This guide provides the necessary technical information and procedural insights to enable researchers to access this valuable building block for their drug discovery programs. The unique combination of the cyclopropylamine scaffold and the synthetically versatile iodo-substituent makes this compound a highly attractive starting point for the development of novel chemical entities.

References

-

Bertus, P., & Szymoniak, J. (2001). A new and easy route to primary cyclopropylamines from nitriles. Chemical Communications, (17), 1792-1793. [Link]

-

Peters, U. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(21), 9741-9768. [Link]

-

Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmacological Reports, 8(4), 230. [Link]

-

Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved January 26, 2026, from [Link]

Sources

- 1. New and easy route to primary cyclopropylamines from nitriles [organic-chemistry.org]

- 2. longdom.org [longdom.org]

- 3. A Direct Synthesis of 1-Aryl- and 1-Alkenylcyclopropylamines from Aryl and Alkenyl Nitriles [organic-chemistry.org]

- 4. Sci-Hub. Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis / Organic Letters, 2016 [sci-hub.sg]

- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

Methodological & Application

Asymmetric Synthesis of Chiral (1-(4-Iodophenyl)cyclopropyl)methanamine: An Application Note and Protocol

Introduction: The Significance of Chiral Cyclopropylamines in Modern Drug Discovery

Chiral cyclopropylamines are privileged structural motifs in medicinal chemistry, valued for their unique conformational rigidity and metabolic stability. The strained three-membered ring introduces a defined three-dimensional geometry that can facilitate precise interactions with biological targets, often leading to enhanced potency and selectivity of drug candidates.[1] The title compound, (1-(4-Iodophenyl)cyclopropyl)methanamine, serves as a versatile chiral building block. The presence of the iodo-substituent on the phenyl ring provides a valuable handle for further synthetic diversification through various cross-coupling reactions, enabling the exploration of a broad chemical space in drug discovery programs.

This application note provides a comprehensive guide to the asymmetric synthesis of (1-(4-Iodophenyl)cyclopropyl)methanamine, designed for researchers, scientists, and professionals in drug development. We will delve into a robust and highly stereoselective synthetic strategy, elucidating the rationale behind the chosen methodologies and providing detailed, actionable protocols.

Strategic Overview: A Two-Stage Approach to Enantiopure (1-(4-Iodophenyl)cyclopropyl)methanamine

Our synthetic strategy is predicated on a logical and efficient two-stage sequence. This approach prioritizes the early and highly controlled installation of the key chiral center on the cyclopropane ring, followed by a reliable functional group transformation to yield the target primary amine while preserving stereochemical integrity.

Stage 1: Enantioselective Cyclopropanation. This crucial step involves the asymmetric construction of the chiral cyclopropane ring. We will employ a catalyst-controlled cyclopropanation of 4-iodostyrene with a suitable diazo reagent. This method is selected for its high potential for achieving excellent enantioselectivity.

Stage 2: Conversion to the Primary Amine. The functional group introduced during cyclopropanation (e.g., an ester or nitrile) will be converted to the desired aminomethyl group. The Curtius rearrangement of a cyclopropanecarboxylic acid intermediate offers a reliable method for this transformation with retention of configuration.[2][3][4][5][6]

Sources

- 1. Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ir.library.illinoisstate.edu [ir.library.illinoisstate.edu]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: (1-(4-Iodophenyl)cyclopropyl)methanamine as a Precursor for Radioiodinated SPECT Imaging Agents

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of (1-(4-Iodophenyl)cyclopropyl)methanamine as a precursor for the synthesis of radioiodinated ligands for Single-Photon Emission Computed Tomography (SPECT) imaging. The focus of this document is to detail the scientific rationale, experimental protocols, and validation methods for developing novel radiotracers, potentially for neuroimaging applications such as the serotonin transporter (SERT).

Introduction: The Strategic Value of (1-(4-Iodophenyl)cyclopropyl)methanamine in Radiotracer Development

The development of specific and high-affinity radioligands is crucial for the in-vivo visualization and quantification of biological targets using non-invasive imaging techniques like SPECT and Positron Emission Tomography (PET).[1][2] (1-(4-Iodophenyl)cyclopropyl)methanamine is a promising precursor for the synthesis of novel SPECT imaging agents due to its unique structural features. The iodophenyl group provides a readily accessible site for radioiodination with isotopes such as Iodine-123 (¹²³I), a commonly used radionuclide for SPECT imaging.[3][4][5] The cyclopropyl-methanamine moiety, a structural motif present in various neurologically active compounds, can serve as a pharmacophore for specific biological targets, such as neurotransmitter transporters or receptors.[6]

The serotonin transporter (SERT) has been implicated in a range of neuropsychiatric disorders, making it a key target for the development of imaging agents.[1][7] This document will focus on the application of (1-(4-Iodophenyl)cyclopropyl)methanamine in the context of developing a ¹²³I-labeled radiotracer for SERT imaging.

Scientific Rationale and Experimental Design

Choice of Radionuclide: Iodine-123

Iodine-123 is an ideal radionuclide for SPECT imaging due to its favorable physical properties:

-

Half-life: 13.22 hours, which is long enough for synthesis, quality control, and imaging studies, yet short enough to minimize the radiation dose to the patient.

-

Photon Energy: 159 keV, which is optimal for detection by gamma cameras, providing good image resolution.

-

Decay Mode: Electron capture, with no beta emission, which reduces the radiation burden on the patient.[8]

Radiolabeling Strategy: Electrophilic Radioiodination

The presence of the stable iodine atom on the phenyl ring of the precursor allows for radioiodination via isotopic exchange or, more commonly for no-carrier-added synthesis, through an organometallic precursor such as a trialkylstannyl or boronic acid derivative. For this protocol, we will focus on a direct electrophilic radioiodination of an activated precursor, a common and effective method for introducing radioiodine onto an aromatic ring.

The general principle involves the reaction of a precursor molecule with a source of radioactive iodide in the presence of an oxidizing agent. The oxidizing agent converts the iodide into a more electrophilic species, which then substitutes a leaving group (like a trialkylstannyl group) on the aromatic ring.

Experimental Protocols

Synthesis of the Stannylated Precursor: (1-(4-(Tributylstannyl)phenyl)cyclopropyl)methanamine

Rationale: A tributylstannyl precursor is often used for radioiodination reactions as the carbon-tin bond is readily cleaved by electrophilic iodine, leading to high radiochemical yields and specific activity.

Materials:

-

(1-(4-Iodophenyl)cyclopropyl)methanamine

-

Hexabutylditin

-

Tetrakis(triphenylphosphine)palladium(0)

-

Toluene, anhydrous

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

In a dry, nitrogen-flushed round-bottom flask, dissolve (1-(4-Iodophenyl)cyclopropyl)methanamine (1 equivalent) in anhydrous toluene.

-

Add hexabutylditin (1.2 equivalents) to the solution.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) as a catalyst.

-

Reflux the reaction mixture under a nitrogen atmosphere for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol with triethylamine) to obtain the desired (1-(4-(tributylstannyl)phenyl)cyclopropyl)methanamine precursor.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Radiolabeling with Iodine-123

Rationale: This protocol describes the electrophilic substitution of the tributylstannyl group with no-carrier-added [¹²³I]iodide. The use of an oxidizing agent like hydrogen peroxide in the presence of acetic acid generates an electrophilic iodine species for the reaction.

Materials:

-

(1-(4-(Tributylstannyl)phenyl)cyclopropyl)methanamine precursor

-

[¹²³I]Sodium iodide solution (no-carrier-added)

-

Hydrogen peroxide (30%)

-

Glacial acetic acid

-

Ethanol

-

High-performance liquid chromatography (HPLC) system for purification

-

Radio-TLC scanner for quality control

Procedure:

-

To a sealed reaction vial, add the stannylated precursor (50-100 µg) dissolved in ethanol (100 µL).

-

Add glacial acetic acid (50 µL).

-

Add the no-carrier-added [¹²³I]sodium iodide solution (1-10 mCi).

-

Add hydrogen peroxide (30%, 20 µL).

-

Seal the vial and heat at 80-100°C for 15-20 minutes in a heating block.

-

After heating, cool the reaction vial to room temperature.

-

Quench the reaction by adding a solution of sodium bisulfite.

-

Inject the crude reaction mixture onto a semi-preparative HPLC column for purification.

-

Collect the fraction corresponding to the radiolabeled product, methanamine.

-

Remove the HPLC solvent under a stream of nitrogen or by rotary evaporation.

-

Reformulate the final product in a sterile, injectable solution (e.g., saline with 10% ethanol).

Workflow Diagram:

Caption: Radiolabeling workflow for methanamine.

Quality Control

Rationale: Rigorous quality control is essential to ensure the purity, identity, and safety of the radiopharmaceutical before in-vivo use.

Parameters to be tested:

-

Radiochemical Purity: Determined by radio-TLC and analytical HPLC. The radiochemical purity should be >95%.

-

Chemical Purity: Determined by analytical HPLC with a UV detector to ensure the absence of unlabeled precursor and other chemical impurities.

-

Specific Activity: Calculated by measuring the radioactivity of the final product and quantifying the mass of the compound using a standard curve on analytical HPLC.

-

Sterility and Apyrogenicity: The final product must be tested for microbial contamination and endotoxins according to standard pharmacopeia guidelines.

Quantitative Data Summary:

| Parameter | Specification | Method |

| Radiochemical Yield | > 40% (decay-corrected) | Calculation from crude reaction mixture |

| Radiochemical Purity | > 95% | Radio-TLC, Analytical HPLC |

| Specific Activity | > 1,000 Ci/mmol | HPLC with UV and radiation detectors |

| pH | 5.5 - 7.5 | pH meter |

| Sterility | Sterile | Standard sterility testing |

| Endotoxins | < 175 EU/V | Limulus Amebocyte Lysate (LAL) test |

In-Vitro and In-Vivo Evaluation

Rationale: Once the radiotracer is synthesized and passes all quality control tests, its biological activity and imaging characteristics must be evaluated.

In-Vitro Binding Assays

-

Objective: To determine the affinity and selectivity of the non-radioactive compound for the target of interest (e.g., SERT) and other relevant receptors and transporters.

-

Method: Competitive binding assays using cell membranes or tissue homogenates expressing the target protein and a known radioligand.

Preclinical SPECT Imaging

-

Objective: To evaluate the brain uptake, regional distribution, and specific binding of the radiotracer in a relevant animal model (e.g., rodents or non-human primates).

-

Method:

-

Administer the radiotracer intravenously to the animal.

-

Acquire dynamic or static SPECT images of the brain at various time points.

-

Analyze the images to determine the regional brain distribution and calculate binding parameters (e.g., target-to-cerebellum ratio).

-

To confirm specificity, a blocking study can be performed by pre-treating an animal with a known SERT inhibitor before radiotracer administration. A significant reduction in tracer uptake in SERT-rich regions would confirm target-specific binding.

-

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The multi-step quality control process ensures that only a product meeting predefined specifications proceeds to the next stage. The in-vitro and in-vivo evaluations provide the ultimate validation of the radiotracer's utility for its intended application. The correlation between in-vitro binding affinity and in-vivo imaging results is a key indicator of a successful radiotracer.

Conclusion

(1-(4-Iodophenyl)cyclopropyl)methanamine is a valuable precursor for the development of novel radioiodinated SPECT imaging agents. The protocols and rationale provided in these application notes offer a comprehensive framework for the synthesis, radiolabeling, and evaluation of such agents. With careful execution of these procedures, researchers can develop potent and specific radiotracers for the in-vivo investigation of a variety of biological targets, contributing to a better understanding of disease and the development of new therapeutics.

References

- Kiss, L., et al. (2023). Highlight selection of radiochemistry and radiopharmacy developments by editorial board. EJNMMI Radiopharmacy and Chemistry, 8(6).

-

Huang, Y., et al. (2010). Development of effective PET and SPECT imaging agents for the serotonin transporter: has a twenty-year journey reached its destination? Current Medicinal Chemistry, 17(23), 2488-2509. Available at: [Link]

-

Pauwels, E. K., et al. (1998). Iodine-123 labelled radiopharmaceuticals and single-photon emission tomography: a natural liaison. European Journal of Nuclear Medicine, 25(4), 415-427. Available at: [Link]

-

Cui, M., et al. (2011). 5-(4-iodophenyl)penta-1,4-dien-3-one and (1E,4E). In Molecular Imaging and Contrast Agent Database (MICAD). National Center for Biotechnology Information (US). Available at: [Link]

-

Cai, W., & Chen, X. (2015). Positron Emission Tomography Imaging Using Radiolabeled Inorganic Nanomaterials. Accounts of chemical research, 48(9), 2543–2551. Available at: [Link]

-

Pauwels, E. K., et al. (1998). Iodine-123 labelled radiopharmaceuticals and single-photon emission tomography: A natural liaison. European Journal of Nuclear Medicine, 25(4), 415-427. Available at: [Link]

-

Parsey, R. V., & Mann, J. J. (2010). Serotonin Receptor Imaging: Clinically Useful? Journal of Nuclear Medicine, 51(10), 1513-1516. Available at: [Link]

-

Peko, A., et al. (2018). An Overview of PET Radiochemistry, Part 1: The Covalent Labels 18 F, 11 C, and 13 N. Journal of Nuclear Medicine Technology, 46(3), 219-226. Available at: [Link]

-

Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. J Pharma Reports, 8(4), 230. Available at: [Link]

-

Scott, P. J. H., et al. (2023). Highlight selection of radiochemistry and radiopharmacy developments by editorial board. EJNMMI Radiopharmacy and Chemistry, 8(1), 6. Available at: [Link]

-

Zoghbi, S. S., et al. (2014). SPECT Imaging with the Serotonin Transporter Radiotracer [123I]p ZIENT in Nonhuman Primate Brain. Molecular imaging, 13, 1-9. Available at: [Link]

-

Ilovian, S. D., et al. (2022). Future Prospective of Radiopharmaceuticals from Natural Compounds Using Iodine Radioisotopes as Theranostic Agents. Molecules (Basel, Switzerland), 27(22), 8031. Available at: [Link]

-

Bertus, P., & Szymoniak, J. (2001). New and easy route to primary cyclopropylamines from nitriles. Chemical Communications, (18), 1792-1793. Available at: [Link]

-

Conti, M., & Eriksson, L. (2016). Chemistry of PET Radiopharmaceuticals: Labelling Strategies. In PET/CT in Oncology (pp. 29-47). Springer, Cham. Available at: [Link]

-

Mallikarjuna, S. M., et al. (2014). Synthesis, Characterization and Antibacterial Studies For N-Alkyl and N-Aryl of [1-(4-Chlorophenyl) Cyclopropyl] (Piperazin-1-Yl) Methanone Derivatives. Journal of Applicable Chemistry, 3(1), 110-116. Available at: [Link]

-

Kung, H. F., & Kung, M. P. (2014). PET/SPECT imaging agents for neurodegenerative diseases. Chemical Society Reviews, 43(19), 6598-6604. Available at: [Link]

-

Scott, P. J. H., et al. (2024). Highlight selection of radiochemistry and radiopharmacy developments by editorial board. EJNMMI Radiopharmacy and Chemistry, 9(1), 67. Available at: [Link]

-

Maisonial, A., et al. (2023). Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine. Molecules (Basel, Switzerland), 28(8), 3613. Available at: [Link]

-

Gaillard, F. (2024). Iodine-123. Radiopaedia.org. Available at: [Link]

-

Schmalz, H. G., et al. (2020). The Synthesis of Cyclopropyl-Fused Tetrahydrofurans from Vinylcyclopropanes. ChemRxiv. Available at: [Link]

-

Aime, S., et al. (2023). Highlight selection of radiochemistry and radiopharmacy developments by editorial board. EJNMMI Radiopharmacy and Chemistry, 8(1), 21. Available at: [Link]

-

Eryilmaz, H., & Tamminga, C. A. (2021). The Emerging Role of SPECT Functional Neuroimaging in Schizophrenia and Depression. Frontiers in Psychiatry, 12, 768853. Available at: [Link]

-

Das, S., & Das, M. K. (2023). A Perspective on Production and Quality Control of Iodine-123 Radiopharmaceutical for Applications in Nuclear Medicine. Indian journal of nuclear medicine : IJNM : the official journal of the Society of Nuclear Medicine, India, 38(2), 101–107. Available at: [Link]

-

Szabo, Z. (2020). Use of radioiodine in nuclear medicine—A brief overview. Journal of Radioanalytical and Nuclear Chemistry, 327(1), 92-108. Available at: [Link]

- Fandrick, D. R., et al. (2021). U.S. Patent Application No. 17/351,621.

Sources

- 1. Development of effective PET and SPECT imaging agents for the serotonin transporter: has a twenty-year journey reached its destination? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PET/SPECT imaging agents for neurodegenerative diseases - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. Iodine-123 labelled radiopharmaceuticals and single-photon emission tomography: a natural liaison - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. radiopaedia.org [radiopaedia.org]

- 6. longdom.org [longdom.org]

- 7. Serotonin Receptor Imaging: Clinically Useful? | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]

Application Notes and Protocols for Phenylcyclopropylamine Analogs in CNS Drug Discovery: A Technical Guide Featuring Tranylcypromine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide on the application of phenylcyclopropylamine-class compounds in the research and development of therapeutics for Central Nervous System (CNS) disorders. While the initial query specified (1-(4-Iodophenyl)cyclopropyl)methanamine, a compound with limited specific literature, this guide will focus on the archetypal and extensively studied analog, Tranylcypromine (trans-2-phenylcyclopropylamine). The principles, mechanisms, and protocols detailed herein are broadly applicable to the investigation of novel substituted phenylcyclopropylamines, including hypothetical structures like the 4-iodo derivative.

Tranylcypromine is a potent pharmaceutical agent, best known for its use in treating major depressive disorder, particularly cases that are resistant to other therapies.[1][2] Its unique, rigid cyclopropyl linker between the phenyl ring and the amine confers a distinct pharmacological profile, making this entire class of compounds a subject of ongoing interest in medicinal chemistry.[3] This guide will elucidate the core mechanisms of action, provide detailed experimental protocols for preclinical evaluation, and offer insights into the structure-activity relationships that govern the therapeutic potential of these molecules.

Part 1: Foundational Concepts & Mechanism of Action

The defining characteristic of Tranylcypromine and its analogs is their ability to inhibit monoamine oxidase (MAO) enzymes.[4] MAOs are critical for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the presynaptic neuron.

Primary Mechanism: Irreversible MAO Inhibition

Tranylcypromine is a non-selective, irreversible inhibitor of both MAO-A and MAO-B.[5] The therapeutic effect in depression is primarily attributed to the inhibition of MAO-A, which leads to an accumulation of serotonin and norepinephrine in the synaptic cleft, enhancing neurotransmission.[6]

The mechanism of irreversible inhibition is critical to understand. The strained cyclopropylamine ring is a substrate for the flavin adenine dinucleotide (FAD) cofactor of the MAO enzyme. During the catalytic cycle, the enzyme oxidizes the amine, leading to the opening of the cyclopropane ring. This generates a reactive intermediate that forms a covalent bond with the FAD cofactor, thereby permanently inactivating the enzyme.[7] Because the inhibition is irreversible, the restoration of MAO activity requires the synthesis of new enzyme, a process that can take up to two weeks.[8]

Secondary Mechanisms: Beyond MAO

Recent research has uncovered additional mechanisms that may contribute to the therapeutic profile of phenylcyclopropylamines. Notably, Tranylcypromine is also an inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme involved in histone modification and epigenetic regulation.[1] LSD1 inhibition is being explored as a potential therapeutic strategy in oncology and certain neurodegenerative disorders. This secondary activity highlights the potential for developing novel analogs with tailored selectivity for different targets.

Part 2: Preclinical Evaluation Protocols

Evaluating novel phenylcyclopropylamine analogs requires a multi-tiered approach, from initial in vitro screening to in vivo behavioral models.

In Vitro Protocol: MAO-A and MAO-B Inhibition Assay

This protocol outlines a fluorometric method to determine the potency (IC₅₀) of a test compound against human recombinant MAO-A and MAO-B.

Principle: The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of MAO activity, using a probe that becomes fluorescent upon oxidation.

Materials:

-

Human recombinant MAO-A and MAO-B enzymes

-

Test compound (e.g., a novel (1-(4-substituted-phenyl)cyclopropyl)methanamine)

-

Tranylcypromine (as a positive control)

-

Tyramine (as the substrate)

-

Amplex® Red reagent

-

Horseradish peroxidase (HRP)

-

Assay Buffer: 100 mM potassium phosphate, pH 7.4

-

96-well black microplates

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of the test compound and control in DMSO. Create a serial dilution series (e.g., from 100 µM to 1 nM final concentration) in Assay Buffer.

-

Enzyme Preparation: Dilute MAO-A and MAO-B enzymes in Assay Buffer to a working concentration determined by initial optimization experiments.

-

Assay Reaction: a. To each well of the microplate, add 20 µL of the test compound dilution or vehicle (for control wells). b. Add 20 µL of the diluted MAO-A or MAO-B enzyme. c. Incubate for 15 minutes at room temperature to allow for pre-incubation of the inhibitor with the enzyme. d. Prepare the detection cocktail: In Assay Buffer, mix Amplex® Red, HRP, and Tyramine to final concentrations of 200 µM, 1 U/mL, and 2 mM, respectively. e. Initiate the reaction by adding 60 µL of the detection cocktail to each well.

-

Data Acquisition: Immediately begin reading the fluorescence in a microplate reader (Excitation: 530-560 nm, Emission: ~590 nm). Read every 1-2 minutes for 30 minutes.

-

Data Analysis: a. Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each well. b. Normalize the rates to the vehicle control (100% activity) and a fully inhibited control (0% activity). c. Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a four-parameter logistic equation to determine the IC₅₀ value.

Data Summary Table:

| Compound | MAO-A IC₅₀ (nM) | MAO-B IC₅₀ (nM) | Selectivity (B/A) |

| Tranylcypromine | 150 | 200 | 1.3 |

| Test Compound 1 | 50 | 2500 | 50 |

| Test Compound 2 | 3000 | 80 | 0.027 |

In Vivo Protocol: Forced Swim Test (FST) in Mice

The FST is a widely used behavioral assay to screen for antidepressant activity. It is based on the principle that an animal will cease struggling and adopt an immobile posture after a period of inescapable stress. Antidepressant compounds reduce the duration of this immobility.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

Test compound

-

Vehicle (e.g., 0.9% saline with 5% Tween 80)

-

Glass cylinders (25 cm tall, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

-

Video recording and analysis software

Procedure:

-

Acclimation: Allow mice to acclimate to the facility for at least one week before the experiment.

-

Dosing:

-

Administer the test compound or vehicle via intraperitoneal (i.p.) injection. A typical dose for Tranylcypromine is 3 mg/kg.[9]

-

Dosing is typically performed 60 minutes before the test. For compounds with unknown pharmacokinetics, multiple time points (e.g., 30, 60, 120 min) should be tested.

-

-

Pre-Swim Session (Day 1): Place each mouse in a cylinder for a 15-minute conditioning swim. This is to ensure that the immobility observed on the test day is not related to novelty. Dry the mice thoroughly before returning them to their home cages.

-

Test Session (Day 2):

-

24 hours after the pre-swim, administer the drug or vehicle.

-

After the appropriate pre-treatment time, place the mice individually into the cylinders for a 6-minute test session.

-

Record the entire session on video.

-

-

Behavioral Scoring:

-

An observer, blind to the treatment groups, should score the duration of immobility during the final 4 minutes of the 6-minute test.

-

Immobility is defined as the cessation of struggling and making only the minimal movements necessary to keep the head above water.

-

-

Data Analysis: Compare the mean immobility time between the vehicle-treated and drug-treated groups using a t-test or ANOVA, followed by post-hoc tests if multiple doses are used. A significant reduction in immobility time is indicative of antidepressant-like activity.

Part 3: Structure-Activity Relationship (SAR) and Physicochemical Properties

The development of novel CNS therapeutics requires a careful balance of pharmacological potency and appropriate physicochemical properties to ensure blood-brain barrier (BBB) penetration.[10]

Key Physicochemical Parameters for CNS Drugs

Medicinal chemists designing novel phenylcyclopropylamine analogs should aim for a property profile within the following ranges to maximize the probability of CNS penetration:[10]

| Parameter | Recommended Range | Rationale |

| Molecular Weight (MW) | < 450 Da | Smaller molecules are more likely to passively diffuse across the BBB. |

| LogP (Lipophilicity) | 1.5 - 2.7 | A balance is needed; too low and the compound won't enter the lipid membrane, too high and it may be retained in the membrane or be a substrate for efflux pumps. |

| Topological Polar Surface Area (TPSA) | < 90 Ų | High polarity hinders passage through the lipophilic BBB. |

| Hydrogen Bond Donors (HBD) | ≤ 3 | Hydrogen bonds must be broken to cross the BBB, which is energetically unfavorable. |

| pKa | 7.5 - 10.5 | A basic pKa is common in CNS drugs, allowing for sufficient ionization for solubility in blood but also a significant neutral fraction to cross the BBB. |

SAR Insights from Phenylcyclopropylamine Analogs

-

Stereochemistry: The trans configuration of the phenyl and amine groups on the cyclopropane ring is crucial for MAO inhibitory activity. The cis isomer is significantly less active.

-

Substitution on the Phenyl Ring: Adding substituents to the phenyl ring can modulate potency and selectivity. For example, fluorination has been studied to enhance potency.[11] A 4-iodo substitution, as in the originally proposed topic, would significantly increase the molecular weight and lipophilicity. This could enhance membrane partitioning but may also increase non-specific binding and potential toxicity.

-

Amine Substitution: N-alkylation generally reduces MAO inhibitory activity but can be used to fine-tune other properties like selectivity or metabolic stability.

Part 4: Concluding Remarks and Future Directions

The phenylcyclopropylamine scaffold, exemplified by Tranylcypromine, remains a valuable starting point for the design of novel CNS therapeutics. Its rigid structure and proven efficacy as an MAO inhibitor provide a solid foundation for further exploration. Future research should focus on:

-

Designing Selective Inhibitors: Developing analogs with high selectivity for MAO-A, MAO-B, or LSD1 to minimize off-target effects and create more tailored therapeutic agents.

-

Optimizing for BBB Penetration: Systematically modifying the core structure to improve the balance of physicochemical properties for optimal brain exposure.

-

Exploring New Therapeutic Areas: Investigating the potential of this chemical class in other CNS disorders where monoamine or epigenetic dysregulation plays a role, such as Parkinson's disease or certain neurodevelopmental disorders.[1]

By employing the foundational knowledge and detailed protocols outlined in this guide, researchers can effectively advance the discovery and development of the next generation of phenylcyclopropylamine-based CNS therapeutics.

References

-

Mayo Clinic. (n.d.). Tranylcypromine (Oral Route). Retrieved from [Link]

-

Wikipedia. (2024). Tranylcypromine. Retrieved from [Link]

-